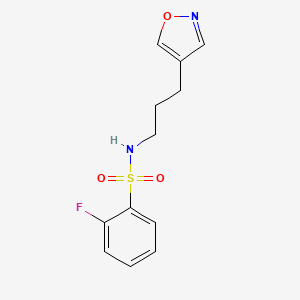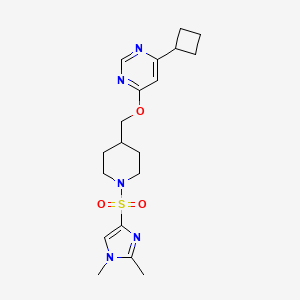
4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl ring, a pyrimidine ring, an imidazole ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic, meaning they have a stable ring of resonating electrons .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar sulfonyl group could potentially make the compound more soluble in polar solvents .科学的研究の応用
Synthesis of Substituted Imidazoles
Imidazoles are crucial in the synthesis of functional molecules used in everyday applications. The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, which are key components in a variety of pharmaceuticals and agrochemicals .
Development of Antimicrobial Agents
The imidazole ring is known for its antimicrobial properties. This compound could be used to develop new antimicrobial agents that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Medications
Imidazole derivatives exhibit anti-inflammatory properties. Research into this compound could lead to the development of new anti-inflammatory medications, potentially with fewer side effects than current treatments .
Anticancer Therapeutics
The pyrimidine moiety is often found in anticancer drugs. This compound’s structure could be manipulated to create novel anticancer therapeutics, particularly in the realm of targeted cancer therapy .
Antidiabetic Drug Design
Imidazole-containing compounds have shown promise in antidiabetic drug design. This compound could be a candidate for the synthesis of new antidiabetic medications that offer improved control over blood glucose levels .
Neuroprotective Agents
The sulfonyl and imidazole groups present in this compound suggest potential neuroprotective properties. It could be explored for the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-cyclobutyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-14-22-19(11-23(14)2)28(25,26)24-8-6-15(7-9-24)12-27-18-10-17(20-13-21-18)16-4-3-5-16/h10-11,13,15-16H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIPJFYVLJINDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)
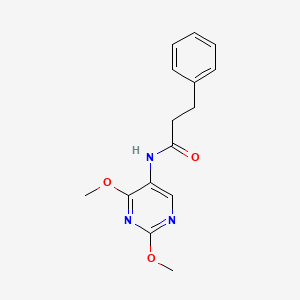
![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)

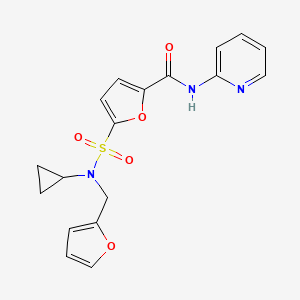
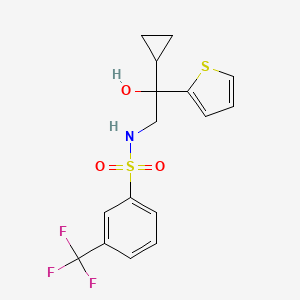
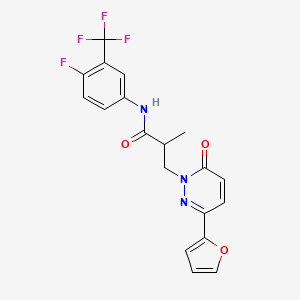
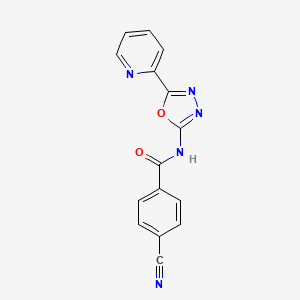

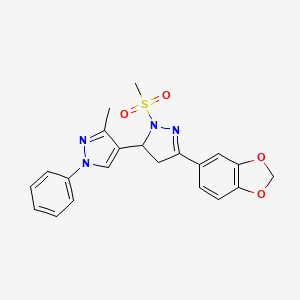
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
